ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
CAS No.:
Cat. No.: VC11185982
Molecular Formula: C21H20N4O4
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O4 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | ethyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
| Standard InChI | InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-14-8-6-5-7-13(14)23-18)25(19(17)22)12-9-10-15(27-2)16(11-12)28-3/h5-11H,4,22H2,1-3H3 |
| Standard InChI Key | UAHNKGGOWIVDFU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |
Introduction
Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the pyrroloquinoxaline family. It features a unique heterocyclic structure with a pyrrole ring fused to a quinoxaline core, which is further modified by a 3,4-dimethoxyphenyl group and an ethyl carboxylate side chain. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anticancer, and antibacterial properties.
Synthesis Methods
The synthesis of ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate under acidic conditions, often in the presence of a catalyst like p-toluenesulfonic acid. The reaction is followed by purification through recrystallization.
Chemical Reactivity
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using reagents like potassium permanganate or hydrogen peroxide, while reduction involves agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions can replace the amino group with other nucleophiles like halides or alkoxides.
Biological Activities
Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibits significant biological activities:
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Antioxidant Activity: Demonstrates notable radical scavenging activity, comparable to established antioxidants like Trolox and gallic acid.
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Anticancer Activity: Potential therapeutic effects through inhibition of enzymes involved in cancer cell proliferation.
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Antibacterial Activity: Exhibits antibacterial properties, contributing to its potential use in antimicrobial applications.
Applications in Research and Industry
This compound is used as a building block for synthesizing more complex organic molecules and has potential applications in medicinal chemistry, particularly in developing new therapeutic agents. Its unique structure and biological activities make it a valuable tool for studying enzyme activities and protein interactions.
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